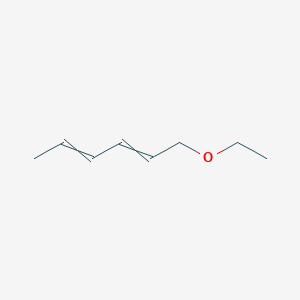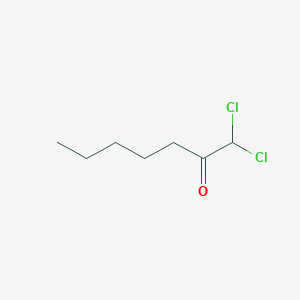
1,1-Dichloroheptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-heptan-2-one is an organic compound with the molecular formula C7H12Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the first carbon and a ketone functional group on the second carbon of a heptane chain
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-heptan-2-one can be synthesized through the chlorination of heptan-2-one. The process typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via the formation of a chloronium ion intermediate, which subsequently reacts with the ketone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1-dichloro-heptan-2-one may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1,1-dichloro-heptan-2-one.
化学反应分析
Types of Reactions
1,1-Dichloro-heptan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted heptan-2-one derivatives.
Reduction: Formation of 1,1-dichloro-heptan-2-ol.
Oxidation: Formation of 1,1-dichloro-heptanoic acid.
科学研究应用
1,1-Dichloro-heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 1,1-dichloro-heptan-2-one involves its interaction with nucleophiles and electrophiles. The presence of the electron-withdrawing chlorine atoms makes the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic substrate.
相似化合物的比较
Similar Compounds
1,1-Dichloro-2-propanone: A smaller analog with similar reactivity but different physical properties.
1,1-Dichloro-3-pentanone: Another analog with a different chain length, affecting its reactivity and applications.
1,1,2-Trichloroethane: A related compound with an additional chlorine atom, leading to different chemical behavior.
Uniqueness
1,1-Dichloro-heptan-2-one is unique due to its specific chain length and the positioning of the chlorine atoms and ketone group. This structure imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C7H12Cl2O |
|---|---|
分子量 |
183.07 g/mol |
IUPAC 名称 |
1,1-dichloroheptan-2-one |
InChI |
InChI=1S/C7H12Cl2O/c1-2-3-4-5-6(10)7(8)9/h7H,2-5H2,1H3 |
InChI 键 |
UWYGITCZPYFBJV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



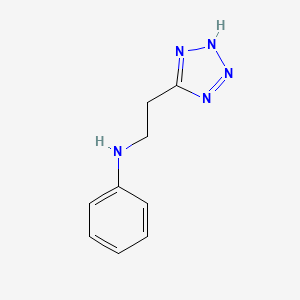
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)

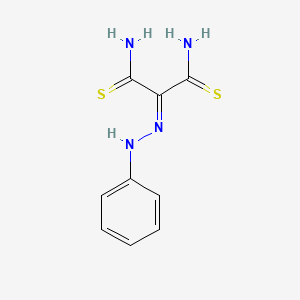
![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
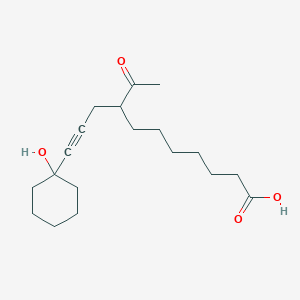

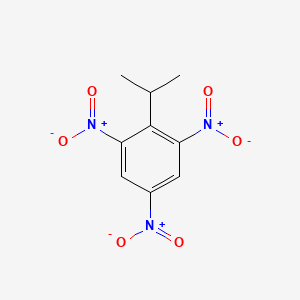
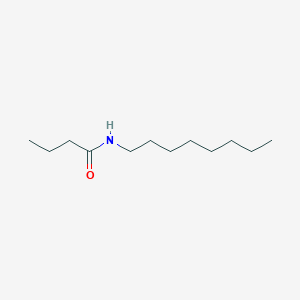
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
